GaP plays a significant role in materials science research due to its interesting structural, optical, and mechanical properties, which can be modified by various treatments, including swift heavy ion irradiation and thermal annealing. [, , , , ] These modifications influence the material's morphology, conductivity, and thermal properties, opening up new possibilities for tailoring its characteristics for specific applications. [, , , , ]
GaP crystallizes in a zinc blende structure, where each gallium atom is tetrahedrally coordinated to four phosphorus atoms and vice versa. [] The lattice constant of GaP is 5.45 Å. [] The indirect bandgap results from the minimum of the conduction band being located at a different point in momentum space than the maximum of the valence band. [, ]
As a semiconductor, GaP's electrical conductivity can be controlled by doping with impurities. [] n-type doping is achieved by incorporating elements like sulfur or tellurium, which introduce extra electrons into the conduction band. [, ] Conversely, p-type doping is achieved by introducing elements like zinc or beryllium, which create holes in the valence band. []
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